molecular formula C27H30N2O5 B8646737 c-Fms-IN-8

c-Fms-IN-8

Cat. No.: B8646737
M. Wt: 462.5 g/mol
InChI Key: KVXLTGRHKNTTMZ-UHFFFAOYSA-N
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Description

This compound is classified as a Type II inhibitor with an inhibitory concentration (IC50) of 9.1 nanomolar . The colony-stimulating factor-1 receptor is a receptor tyrosine kinase that plays a crucial role in the regulation of the growth, differentiation, and survival of macrophages. c-Fms-IN-8 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .

Preparation Methods

The synthesis of c-Fms-IN-8 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of an azetidine scaffold, which is a key structural component of the compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic use .

Chemical Reactions Analysis

c-Fms-IN-8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dimethyl sulfoxide, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

c-Fms-IN-8 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of colony-stimulating factor-1 receptor and its downstream signaling pathways.

    Biology: It is employed in research to understand the role of colony-stimulating factor-1 receptor in macrophage biology and immune response.

    Medicine: this compound is investigated for its potential therapeutic applications in the treatment of cancers, such as breast cancer, ovarian cancer, and colorectal cancer, as well as inflammatory diseases like rheumatoid arthritis.

    Industry: The compound is used in the development of new drugs targeting colony-stimulating factor-1 receptor and related pathways.

Mechanism of Action

c-Fms-IN-8 exerts its effects by binding to the colony-stimulating factor-1 receptor, thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating its downstream targets, which in turn blocks the signaling pathways involved in macrophage proliferation, differentiation, and survival. The molecular targets and pathways involved include the phosphatidylinositol 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

c-Fms-IN-8 is unique in its high specificity and potency as a colony-stimulating factor-1 receptor inhibitor. Similar compounds include:

Compared to these compounds, this compound offers a balanced profile of potency, specificity, and potential therapeutic applications, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

[3-[4-[(4-ethylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-(2-hydroxyethoxy)pyridin-2-yl]methanone

InChI

InChI=1S/C27H30N2O5/c1-3-19-4-6-20(7-5-19)18-34-25-9-8-21(14-26(25)32-2)22-16-29(17-22)27(31)24-15-23(10-11-28-24)33-13-12-30/h4-11,14-15,22,30H,3,12-13,16-18H2,1-2H3

InChI Key

KVXLTGRHKNTTMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3CN(C3)C(=O)C4=NC=CC(=C4)OCCO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of {3-[4-(4-ethylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-(4-hydroxypyridin-2-yl)-methanone (9.6 g) prepared in Example 4 (4) and K2CO3 (40 g) in DMF (90 mL) was added 2-bromoethanol (9.6 mL). The reaction mixture was stirred at 80° C. for 11 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4. The solvent was removed under reduced pressure. Diisopropyl ether was added to the residue. The precipitated solid was collected on a filter and dried to give the title compound (8.4 g, 80%).
Name
{3-[4-(4-ethylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-(4-hydroxypyridin-2-yl)-methanone
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

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